Stearic acid, compound with triethylamine (1:1)
Overview
Description
Stearic acid, compound with triethylamine (1:1), also known as octadecanoic acid - N,N-diethylethanamine (1:1), is a chemical compound with the molecular formula C24H51NO2. This compound is formed by the interaction of stearic acid and triethylamine in a 1:1 molar ratio. Stearic acid is a saturated fatty acid commonly found in animal and vegetable fats, while triethylamine is an organic compound used as a base in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid, compound with triethylamine (1:1), typically involves the direct reaction of stearic acid with triethylamine. The reaction is carried out by mixing stearic acid and triethylamine in a 1:1 molar ratio, usually at elevated temperatures to ensure complete reaction. The mixture is then allowed to cool, forming the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of catalysts to speed up the reaction and improve selectivity. For example, zirconium sulfate supported on SBA-15 mesoporous molecular sieve has been used as a catalyst for the esterification of stearic acid with triethanolamine, which is a similar process .
Chemical Reactions Analysis
Types of Reactions
Stearic acid, compound with triethylamine (1:1), can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Neutralization: Reaction with acids to form salts.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid or phosphorous acid.
Neutralization: Involves acids like hydrochloric acid or sulfuric acid.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Esterification: Produces esters and water.
Neutralization: Produces salts and water.
Oxidation: Produces carboxylic acids and water.
Scientific Research Applications
Stearic acid, compound with triethylamine (1:1), has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in esterification reactions.
Biology: Studied for its interactions with biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of stearic acid, compound with triethylamine (1:1), involves its interaction with various molecular targets. In esterification reactions, it acts as a reactant that forms esters through the nucleophilic attack of the alcohol on the carbonyl carbon of the stearic acid. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Stearic acid, compound with triethanolamine (11): Similar in structure but uses triethanolamine instead of triethylamine.
Palmitic acid, compound with triethylamine (11): Uses palmitic acid instead of stearic acid.
Uniqueness
Stearic acid, compound with triethylamine (1:1), is unique due to its specific combination of a long-chain saturated fatty acid with a tertiary amine. This gives it distinct properties, such as its ability to form stable complexes and its amphiphilic nature, which makes it useful in various applications .
Properties
IUPAC Name |
N,N-diethylethanamine;octadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMSMWYJXKBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936631 | |
Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16207-83-3 | |
Record name | Octadecanoic acid, compd. with N,N-diethylethanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16207-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearic acid, compound with triethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016207833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearic acid, compound with triethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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